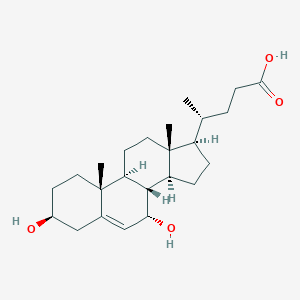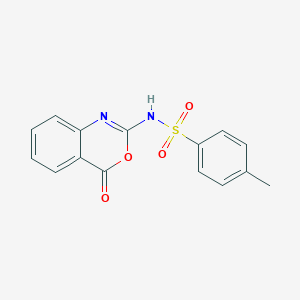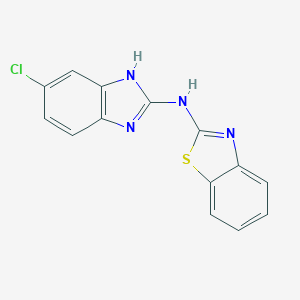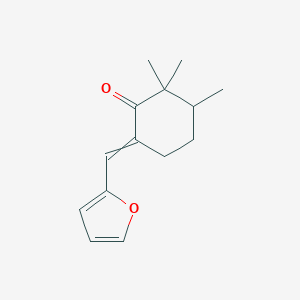
3beta,7alpha-Dihydroxychol-5-en-24-oic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3beta,7alpha-Dihydroxychol-5-en-24-oic Acid, commonly known as 3beta,7alpha-DHCA, is a bile acid derivative that has been the subject of extensive research due to its potential therapeutic applications. This compound has shown promising results in various scientific studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in detail below.
Mécanisme D'action
The mechanism of action of 3beta,7alpha-DHCA is not fully understood, but it is believed to act through various signaling pathways. It has been shown to activate the farnesoid X receptor (FXR), a nuclear receptor that plays a crucial role in regulating bile acid metabolism, lipid metabolism, and glucose homeostasis. Activation of FXR leads to the upregulation of various genes involved in these processes, resulting in the observed physiological effects.
Effets Biochimiques Et Physiologiques
3beta,7alpha-DHCA has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. In addition, it has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes. These effects make it a promising therapeutic agent for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3beta,7alpha-DHCA in lab experiments is its high purity and stability. This allows for accurate and reproducible results. However, one of the limitations is its relatively high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research on 3beta,7alpha-DHCA. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective properties and may be able to prevent or slow the progression of these diseases. Another area of interest is its role in regulating gut microbiota. It has been shown to have a significant impact on the composition of gut microbiota, and further research in this area may lead to new therapeutic strategies for various diseases. Finally, research on the development of novel derivatives of 3beta,7alpha-DHCA with improved pharmacological properties may lead to the development of more effective therapeutic agents.
In conclusion, 3beta,7alpha-DHCA is a promising compound with potential therapeutic applications in various diseases. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this area may lead to the development of new therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 3beta,7alpha-DHCA involves the oxidation of cholic acid, a primary bile acid, using potassium permanganate. The reaction yields 3beta,7alpha-DHCA, which can be purified using various chromatographic techniques. This synthesis method has been optimized in recent years, resulting in a high yield of pure 3beta,7alpha-DHCA.
Applications De Recherche Scientifique
3beta,7alpha-DHCA has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. In addition, it has been investigated for its role in regulating lipid metabolism and glucose homeostasis. These properties make it a promising candidate for the treatment of various diseases, including cancer, diabetes, and neurological disorders.
Propriétés
Numéro CAS |
19246-13-0 |
|---|---|
Nom du produit |
3beta,7alpha-Dihydroxychol-5-en-24-oic Acid |
Formule moléculaire |
C11H26O6Si |
Poids moléculaire |
390.6 g/mol |
Nom IUPAC |
(4R)-4-[(3S,7S,8S,9S,10R,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H38O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h13-14,16-20,22,25-26H,4-12H2,1-3H3,(H,27,28)/t14-,16+,17-,18+,19+,20-,22+,23+,24-/m1/s1 |
Clé InChI |
PXHCARRJGFGPAC-YCBRVCGJSA-N |
SMILES isomérique |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C |
SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C |
SMILES canonique |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C |
Synonymes |
3 beta,7 alpha-dihydroxychol-5-enoic acid 3,7-dihydroxychol-5-en-24-oic acid 3,7-dihydroxychol-5-enoic acid 3,7-dihydroxychol-5-enoic acid, (3alpha,5beta,7alpha)-isomer 3,7-dihydroxychol-5-enoic acid, (3alpha,7alpha)-isomer 3,7-dihydroxychol-5-enoic acid, (3alpha,7beta)-isomer 3,7-dihydroxychol-5-enoic acid, (3beta,7beta)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Dimethyl (4-{[(methylsulfanyl)carbothioyl]amino}phenyl)sulfonyldithioimidocarbonate](/img/structure/B231141.png)
![Methyl 4-{[(methylsulfanyl)carbothioyl]amino}butyldithiocarbamate](/img/structure/B231143.png)




![(NE)-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231151.png)
![N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B231163.png)

![(2R,4R,5R)-2-(hydroxymethyl)-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolane-3,4-diol](/img/structure/B231171.png)

![1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene](/img/structure/B231183.png)